molecular formula C10H12Cl2F3N3 B6262613 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride CAS No. 2172589-79-4

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride

Cat. No.: B6262613
CAS No.: 2172589-79-4
M. Wt: 302.1
InChI Key:
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Description

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride is a complex organic compound known for its various applications in scientific research. The presence of a trifluoromethyl group in its structure significantly enhances its chemical stability and reactivity, making it valuable for research in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. Key steps often include pyrrole ring formation, pyridine ring fusion, and introduction of the trifluoromethyl group. Catalysts, temperature control, and purification steps are crucial to yield the desired product.

Industrial Production Methods: Industrial synthesis often scales up the laboratory methods with enhanced precision in controlling reaction parameters. Techniques such as continuous flow synthesis and advanced purification methods like high-performance liquid chromatography are employed to maintain high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can modify the functional groups, altering the compound's properties.

  • Substitution: The trifluoromethyl group and the amine group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid.

  • Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas.

  • Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products: The products of these reactions vary widely but often include modified versions of the original compound with altered functional groups, which are useful for further applications or studies.

Scientific Research Applications

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride finds applications in:

  • Chemistry: Used as a building block for synthesizing novel compounds and materials.

  • Biology: Employed in studying biochemical pathways and as a potential probe in imaging techniques.

  • Medicine: Investigated for its therapeutic potential in various diseases, often as a part of drug discovery processes.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound’s effects are often mediated through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action can involve binding to these targets and modulating their activity, leading to altered biochemical pathways or physiological responses.

Comparison with Similar Compounds

Compared to similar compounds, this compound stands out due to its trifluoromethyl group, which enhances its reactivity and stability. Similar compounds include:

  • 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethan-1-amine

  • 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-a]pyridin-3-yl]ethan-1-amine

Each variant has slight differences in ring fusion or functional groups, impacting their chemical behavior and applications uniquely.

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Properties

CAS No.

2172589-79-4

Molecular Formula

C10H12Cl2F3N3

Molecular Weight

302.1

Purity

95

Origin of Product

United States

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